molecular formula C11H7F3O2S B1369994 Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate CAS No. 863118-41-6

Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Cat. No.: B1369994
CAS No.: 863118-41-6
M. Wt: 260.23 g/mol
InChI Key: QHWPUCBUPABCRG-UHFFFAOYSA-N
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Description

“Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds often involves various methods to introduce this functionality . Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .


Physical and Chemical Properties Analysis

“this compound” is a white to light yellow to yellow powder or crystals . The trifluoromethyl group has unique physicochemical properties due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .

Scientific Research Applications

Synthesis and Chemical Behavior

  • Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate is involved in the synthesis of various compounds. For instance, it is used in the synthesis of 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, demonstrating broad functional group tolerance in reactions (Sheng, Fan, & Wu, 2014).
  • The compound's electrochemical behavior has been studied, revealing insights into its reduction and dimer products, which follow an ECE mechanism (electron - chemical step - electron) (Rejňák, Klima, Svoboda, & Ludvík, 2004).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of benzothiophene, like this compound, have been synthesized and investigated for their antitumor activity. Some derivatives showed significant potential in inhibiting the in vitro growth of human tumor cells (Ostapiuk, Frolov, & Matiychuk, 2017).

Organic Chemistry and Catalysis

Structural and Chemical Analysis

Safety and Hazards

“Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid release to the environment and to handle it with protective gloves, eye protection, and face protection .

Biochemical Analysis

Biochemical Properties

Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes, potentially acting as an inhibitor or activator depending on the context . For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism, by either inhibiting or modifying their activity . Additionally, the compound’s benzothiophene moiety can interact with various proteins, influencing their structural conformation and function .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the stability and translation of mRNAs, thereby altering gene expression patterns . In terms of cellular metabolism, it can disrupt normal metabolic processes by interfering with key enzymes involved in metabolic pathways . This disruption can lead to changes in cellular energy production and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . The trifluoromethyl group can participate in redox reactions, influencing the redox state of the cell and affecting various biochemical pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade into various by-products, which may have different biochemical activities . Long-term exposure to the compound can lead to cumulative effects on cellular processes, potentially resulting in altered cell function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects . At higher doses, it can cause adverse effects, including toxicity and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond certain dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The trifluoromethyl group can also affect metabolic flux by altering the activity of key metabolic enzymes . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can determine the compound’s bioavailability and efficacy in different biological contexts .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . The compound’s localization can influence its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .

Properties

IUPAC Name

methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O2S/c1-16-10(15)9-4-6-2-3-7(11(12,13)14)5-8(6)17-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWPUCBUPABCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594801
Record name Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863118-41-6
Record name Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1.11 g of 2-fluoro-4-(trifluoromethyl)benzaldehyde, 739 mg of methyl thioglycolate, 1.3 g of potassium carbonate and 20 ml of DMF was stirred at 140° C. for hours, and then the reaction mixture was cooled to room temperature. To the reaction mixture was added water, and then extracted with tert-butyl methyl ether 3 times. The combined organic layer was washed with water, followed by saturated aqueous sodium chloride solution. The mixture was dried over magnesium sulfate, and then concentrated under reduced pressure to obtain 848 mg of methyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.
Quantity
1.11 g
Type
reactant
Reaction Step One
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739 mg
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reactant
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1.3 g
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reactant
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20 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 1.11 g of 2-fluoro-4-(trifluoromethyl)benzaldehyde, 739 mg of methyl thioglycolate, 1.3 g of potassium carbonate and 20 ml of DMF was stirred at 140° C. for 2 hours, and then the reaction mixture was cooled to room temperature. To the reaction mixture was added water, and then extracted with tert-butyl methyl ether 3 times. The combined organic layer was washed with water, followed by saturated aqueous sodium chloride solution. The mixture was dried over magnesium sulfate, and then concentrated under reduced pressure to obtain 848 mg of methyl-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (the present compound 2).
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
739 mg
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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